molecular formula C8H10N2O4S B12124917 Methyl 6-(methylsulfamoyl)pyridine-3-carboxylate

Methyl 6-(methylsulfamoyl)pyridine-3-carboxylate

Cat. No.: B12124917
M. Wt: 230.24 g/mol
InChI Key: ILKIWESLZKYTEG-UHFFFAOYSA-N
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Description

Methyl 6-(methylsulfamoyl)pyridine-3-carboxylate is a chemical compound with the molecular formula C8H10N2O4S and a molecular weight of 230.24 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a methylsulfamoyl group and a carboxylate ester group. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of Methyl 6-(methylsulfamoyl)pyridine-3-carboxylate typically involves the reaction of 6-chloronicotinic acid with methylamine and sulfur dioxide, followed by esterification with methanol . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 6-(methylsulfamoyl)pyridine-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI). The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Methyl 6-(methylsulfamoyl)pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Methyl 6-(methylsulfamoyl)pyridine-3-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Biological Activity

Methyl 6-(methylsulfamoyl)pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a pyridine ring substituted at the 6-position with a methylsulfamoyl group and a carboxylate group at the 3-position. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their function. This interaction is crucial for its antimicrobial and anticancer properties.
  • Receptor Modulation : The pyridine moiety may interact with various receptors, influencing cellular signaling pathways and biological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibiotic agent.
  • Anticancer Properties : Preliminary data suggest that it may induce apoptosis in cancer cell lines, although further studies are necessary to elucidate the specific pathways involved.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing key features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
This compoundPyridine ring, methylsulfamoyl groupAntimicrobial, anticancer
Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylateSimilar structure but ethyl esterAntimicrobial, potential drug scaffold
Methyl 6-(dimethylsulfamoyl)pyridine-3-carboxylateDimethyl substitutionEnhanced biological activity in some assays

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study published in Journal of Medicinal Chemistry assessed the antimicrobial efficacy of this compound against several bacterial strains. The compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 25 µg/mL, indicating potent activity.
  • Cytotoxicity Studies : In vitro cytotoxicity assays conducted on various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The IC50 values were determined to be around 30 µM for certain cell lines, suggesting its potential as an anticancer agent.
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound activates caspase pathways leading to programmed cell death in tumor cells, highlighting its therapeutic potential in cancer treatment.

Properties

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

methyl 6-(methylsulfamoyl)pyridine-3-carboxylate

InChI

InChI=1S/C8H10N2O4S/c1-9-15(12,13)7-4-3-6(5-10-7)8(11)14-2/h3-5,9H,1-2H3

InChI Key

ILKIWESLZKYTEG-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=NC=C(C=C1)C(=O)OC

Origin of Product

United States

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